5-(3,4-dichlorophenyl)-3-methyl-1H-1,2,4-triazole
Overview
Description
“5-(3,4-Dichlorophenyl)furfural” is a laboratory chemical used in the synthesis of substances . Its molecular formula is C11H6Cl2O2 and it has a molecular weight of 241.07 g/mol .
Molecular Structure Analysis
The molecular structure of “5-(3,4-Dichlorophenyl)furfural” is represented by the formula C11H6Cl2O2 .Chemical Reactions Analysis
A related compound, “Ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate”, has been identified as a potent catalyst for Mitsunobu reactions .Physical And Chemical Properties Analysis
“5-(3,4-Dichlorophenyl)furfural” is a solid with a molecular weight of 241.07 g/mol .Scientific Research Applications
Antiviral Applications
The triazole derivatives have been studied for their potential as antiviral agents. Specifically, compounds structurally related to 5-(3,4-dichlorophenyl)-3-methyl-1H-1,2,4-triazole have shown inhibitory activity against various viruses. For instance, indole derivatives, which share a similar heterocyclic structure, have been reported to exhibit antiviral properties against influenza A and Coxsackie B4 virus .
Anticancer Activity
Triazole compounds have been explored for their anticancer activities. The presence of the 1,2,4-triazole ring in the molecular structure can be crucial for the biological activity, including the inhibition of cancer cell growth. Research on indole derivatives, which are structurally related to triazoles, has demonstrated antiproliferative effects against various cancer cell lines .
Antimicrobial Properties
The antimicrobial properties of triazole derivatives make them candidates for the development of new antimicrobial agents. The dichlorophenyl group, in particular, is known to enhance these properties. Studies have shown that indole derivatives, which are structurally similar to triazoles, possess significant antimicrobial activities .
Anti-inflammatory Uses
Triazole derivatives are also being investigated for their anti-inflammatory properties. The molecular structure of triazoles allows them to interact with biological targets that play a role in inflammation. Indole derivatives, which are related to triazoles, have been found to possess anti-inflammatory activities .
Antidiabetic Potential
The potential of triazole derivatives in the treatment of diabetes is another area of interest. These compounds can act on various biological pathways associated with diabetes, offering a new approach to managing the disease. Related compounds, such as indole derivatives, have shown antidiabetic activities in scientific studies .
Antimalarial Activity
Triazole derivatives have been explored for their use in antimalarial drugs. The unique structure of the triazole ring can interfere with the life cycle of the malaria parasite, offering a novel mechanism of action. Research on indole derivatives indicates that they have antimalarial properties .
Anticholinesterase Effects
The anticholinesterase activity of triazole derivatives is of interest for the treatment of conditions like Alzheimer’s disease. By inhibiting the enzyme cholinesterase, these compounds can potentially improve cognitive function. Indole derivatives, which are structurally similar to triazoles, have been reported to have anticholinesterase activities .
Antioxidant Properties
Lastly, the antioxidant properties of triazole derivatives are being studied for their potential to protect against oxidative stress-related diseases. The structural components of triazoles, including the dichlorophenyl group, contribute to their antioxidant capabilities. Indole derivatives, which share a similar structure, have been found to exhibit antioxidant activities .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-(3,4-dichlorophenyl)-5-methyl-1H-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N3/c1-5-12-9(14-13-5)6-2-3-7(10)8(11)4-6/h2-4H,1H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVSVBLFNHSAST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2=CC(=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-dichlorophenyl)-3-methyl-1H-1,2,4-triazole | |
CAS RN |
1094730-06-9 | |
Record name | 5-(3,4-dichlorophenyl)-3-methyl-1H-1,2,4-triazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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